2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

Description

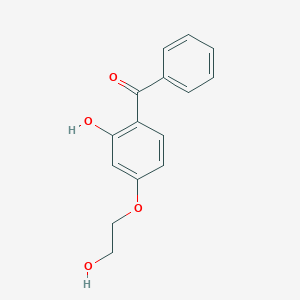

Structure

3D Structure

Properties

IUPAC Name |

[2-hydroxy-4-(2-hydroxyethoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-8-9-19-12-6-7-13(14(17)10-12)15(18)11-4-2-1-3-5-11/h1-7,10,16-17H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMSRHIBVBIECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029313 | |

| Record name | Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16909-78-7 | |

| Record name | [2-Hydroxy-4-(2-hydroxyethoxy)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-hydroxyethoxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(2-hydroxyethoxy)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-(2-HYDROXYETHOXY)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7019415BXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 4 2 Hydroxyethoxy Benzophenone

Established Synthetic Pathways for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

The principal and most established synthetic routes to this compound commence with the precursor 2,4-dihydroxybenzophenone (B1670367). The selective etherification at the 4-position is key to a successful synthesis.

The synthesis of this compound from 2,4-dihydroxybenzophenone can be achieved through several methods, most notably by reaction with ethylene (B1197577) chlorohydrin or through autoclave-based procedures.

A common and direct method for the synthesis of this compound involves the reaction of 2,4-dihydroxybenzophenone with ethylene chlorohydrin in the presence of a base. kyoto-u.ac.jp The base, typically sodium hydroxide, deprotonates the more acidic 4-hydroxyl group of the 2,4-dihydroxybenzophenone, facilitating a nucleophilic substitution reaction with ethylene chlorohydrin. This reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. kyoto-u.ac.jp

Reaction Scheme:

| Reactant | Molar Ratio |

| 2,4-Dihydroxybenzophenone | 1 |

| Ethylene Chlorohydrin | 1-1.2 |

| Sodium Hydroxide | 1-1.2 |

This interactive table summarizes the typical molar ratios used in the synthesis of this compound via the ethylene chlorohydrin route.

An alternative synthetic approach utilizes an autoclave for a base-catalyzed reaction between 2,4-dihydroxybenzophenone and ethylene oxide. kyoto-u.ac.jp In this process, a mixture of wet 2,4-dihydroxybenzophenone, a catalytic amount of a base such as potassium hydroxide, and water is heated under a nitrogen atmosphere in an autoclave. kyoto-u.ac.jp Ethylene oxide is then introduced into the sealed vessel, and the reaction proceeds under pressure. kyoto-u.ac.jp The use of an autoclave allows for the reaction to be carried out at temperatures above the boiling point of the reactants, which can significantly reduce the reaction time.

Typical Autoclave Reaction Parameters:

| Parameter | Value |

| Temperature | 105-110 °C |

| Initial Nitrogen Pressure | ~0.2 atm |

| Final Nitrogen Pressure | 2-3 atm |

| Ethylene Oxide Feed Pressure | < 6 atm |

This interactive table outlines the typical parameters for the autoclave-based synthesis of this compound.

The choice between the ethylene chlorohydrin and autoclave methods often depends on the desired scale of production, available equipment, and safety considerations. The ethylene chlorohydrin method is generally simpler to perform in a standard laboratory setting. However, optimizing the yield in this process often involves careful control of the reaction temperature and the molar ratio of the reactants to minimize the formation of byproducts.

Yield optimization strategies for the synthesis of benzophenone (B1666685) derivatives often involve the use of phase transfer catalysts, which can enhance the reaction rate and selectivity. For instance, quaternary ammonium (B1175870) salts have been shown to be effective catalysts in similar etherification reactions. The choice of solvent can also play a crucial role, with polar aprotic solvents often favoring nucleophilic substitution reactions.

Synthesis from 2,4-Dihydroxybenzophenone Precursors

Functionalization and Derivatization of this compound

The presence of a primary hydroxyl group in this compound provides a reactive site for further functionalization and derivatization. These modifications can be tailored to enhance specific properties of the molecule, such as its solubility, photostability, or compatibility with polymeric matrices.

Glycosylation, the enzymatic or chemical attachment of a carbohydrate to another molecule, can be employed to modify the properties of this compound. The synthesis of benzophenone glycosides has been explored, and this concept can be extended to this compound. umn.edu The addition of a sugar moiety can increase the water solubility and potentially alter the biological activity of the parent compound.

Strategies for Incorporating this compound into Polymeric Structures

The covalent bonding of this compound into polymer chains is a preferred method for creating durable and efficient UV-protective materials. This is achieved primarily through the synthesis of polymerizable derivatives that can subsequently be copolymerized with other monomers.

The hydroxyl group of this compound serves as a versatile handle for introducing polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups. These derivatives can then readily participate in various polymerization reactions.

One common strategy involves the esterification of the hydroxyl group with acrylic acid or its derivatives. For instance, the reaction of this compound with acrylic acid in boiling benzene, using p-toluenesulfonic acid as a catalyst, yields the corresponding acrylate monomer. kyoto-u.ac.jp This process transforms the non-polymerizable UV absorber into a reactive monomer suitable for copolymerization.

Another important class of polymerizable derivatives is synthesized through the reaction with epoxy-containing monomers. For example, the reaction of 2,4-dihydroxybenzophenone with glycidyl (B131873) methacrylate (GMA) produces 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA). epa.gov While this specific example starts from 2,4-dihydroxybenzophenone, a similar synthetic route can be envisioned for this compound, where the hydroxyl group would react with the epoxide ring of GMA.

The synthesis of an epoxy-functionalized derivative, 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone, is achieved by reacting 2,4-dihydroxybenzophenone with epichlorohydrin. researchgate.net This epoxide derivative can then be further reacted with anhydrides to form polyesters.

A summary of representative synthetic methods for polymerizable derivatives is presented in the interactive data table below.

| Starting Material | Reagent | Resulting Polymerizable Derivative | Reaction Type |

|---|---|---|---|

| This compound | Acrylic acid | 2-Hydroxy-4-(2-acryloyloxyethoxy)benzophenone | Esterification |

| 2,4-Dihydroxybenzophenone | Glycidyl methacrylate (GMA) | 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Epoxy ring-opening |

| 2,4-Dihydroxybenzophenone | Epichlorohydrin | 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone | Etherification |

Once polymerizable derivatives of this compound are synthesized, they can be incorporated into various polymer backbones through copolymerization. This ensures the permanent attachment of the UV-absorbing moiety to the polymer chain, preventing its migration and loss over time.

For instance, the methacrylate derivative, BPMA, has been successfully copolymerized with styrene (B11656) via emulsion polymerization to produce poly(styrene-co-BPMA). epa.gov The incorporation of the benzophenone moiety into the polystyrene chain was confirmed by various analytical techniques, including 1H NMR and UV-Vis spectroscopy. The resulting copolymer exhibited significantly enhanced UV resistance compared to a simple blend of polystyrene and the non-polymerizable UV absorber. epa.gov

Another approach involves the polymerization of epoxy-functionalized benzophenone derivatives with anhydrides to form polyesters. The reaction of 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone with phthalic anhydride, for example, yields an alternating copolymer. researchgate.net This method allows for the creation of polyester-based materials with inherent UV-protective properties. The mechanism of this polyaddition reaction has been studied under various conditions, revealing that an alternating copolymer is formed when the polymerization is carried out in the melt at 125°C. researchgate.net

Ring-opening metathesis polymerization (ROMP) is another powerful technique for creating polymers with covalently bound benzophenone units. nih.gov In this method, a benzophenone-containing norbornene monomer can be copolymerized with other functional norbornene derivatives. This approach offers good control over the polymer architecture and the distribution of the UV-absorbing units along the polymer chain. nih.gov

The following interactive data table summarizes different strategies for the covalent integration of this compound derivatives into polymeric structures.

| Polymerizable Derivative | Comonomer(s) | Polymerization Method | Resulting Polymer Architecture |

|---|---|---|---|

| 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (BPMA) | Styrene | Emulsion Polymerization | Random Copolymer |

| 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone | Phthalic anhydride | Polyaddition (Melt) | Alternating Copolymer (Polyester) |

| Benzophenone-containing norbornene monomer | Functional norbornene derivatives | Ring-Opening Metathesis Polymerization (ROMP) | Random or Block Copolymer |

Advanced Spectroscopic and Mechanistic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific experimental ¹H NMR data for this compound is not widely available in public databases, a theoretical analysis based on its structure allows for the prediction of its proton chemical shifts and coupling patterns. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, the methylene protons of the hydroxyethoxy group, and the hydroxyl protons. The protons on the substituted phenyl ring would exhibit complex splitting patterns due to their differing chemical environments, influenced by the hydroxyl and ether functionalities. The ethoxy protons would likely appear as two triplets, and the phenolic and alcoholic hydroxyl protons would present as broad singlets, the positions of which would be sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, detailed experimental ¹³C NMR data for this specific compound is not readily found in public literature. However, a predicted ¹³C NMR spectrum would display a number of distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon would be significantly deshielded, appearing at a characteristic downfield chemical shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents. The carbons of the hydroxyethoxy group would be found in the aliphatic region of the spectrum. The availability of ¹³C NMR spectra for this compound has been noted in spectral databases, confirming its characterization by this method nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly useful for compounds like benzophenones that contain chromophores.

Determination of Absorption Maxima and Spectral Characteristics

Benzophenone (B1666685) and its derivatives are well-known for their strong UV absorption properties. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands in the UVA and UVB regions. The electronic transitions responsible for this absorption are typically π → π* and n → π* transitions associated with the aromatic rings and the carbonyl group. The exact positions of the absorption maxima (λmax) would be influenced by the solvent polarity and the electronic effects of the hydroxyl and hydroxyethoxy substituents.

Correlating Molecular Structure with UV Absorption Properties

The molecular structure of this compound is directly responsible for its UV absorption characteristics. The benzophenone core acts as the primary chromophore. The presence of the hydroxyl group at the 2-position and the hydroxyethoxy group at the 4-position, both being electron-donating groups, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzophenone. This is due to the extension of the conjugated system and the stabilization of the excited state. This structural feature is crucial for its application as a UV absorber.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups present in a molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization.

In GC-MS, the compound is first separated from a mixture using gas chromatography and then ionized and fragmented in the mass spectrometer. The molecular weight of this compound is 258.27 g/mol . nih.gov The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 258.

The fragmentation pattern provides valuable structural information. For hydroxybenzophenone isomers, collision-induced dissociation (CID) experiments have shown characteristic fragmentation pathways. semanticscholar.org Common fragments include the benzoyl cation (m/z 105) and substituted phenyl cations. semanticscholar.org For this compound, key fragment ions are observed at m/z values of 258, 137, and 257 in its GC-MS data. nih.gov Another dataset shows prominent peaks at m/z 77, 105, and 258. nih.gov The fragmentation of a similar compound, 2,6,4'-trihydroxy-4-methoxybenzophenone, shows a loss of a phenol molecule. researchgate.net

Table 3: Key Mass-to-Charge Ratios (m/z) from GC-MS of this compound

| m/z | Interpretation |

| 258 | Molecular Ion ([M]⁺) |

| 137 | Fragment corresponding to the substituted phenyl moiety |

| 105 | Benzoyl cation ([C₆H₅CO]⁺) |

| 77 | Phenyl cation ([C₆H₅]⁺) |

Time-Resolved Spectroscopic Techniques for Photophysical Dynamics

Time-resolved spectroscopy is crucial for understanding the excited-state dynamics of molecules, such as benzophenones, which are known for their rich photochemistry. These techniques allow for the observation of transient species that exist on timescales ranging from femtoseconds to milliseconds.

Transient absorption spectroscopy is a pump-probe technique used to study the excited states of molecules. A pump pulse excites the sample, and a delayed probe pulse monitors the changes in absorption as the molecule relaxes.

For benzophenone, excitation leads to the formation of a short-lived singlet excited state (S₁) which rapidly undergoes intersystem crossing to a longer-lived triplet excited state (T₁). bgsu.edu The S₁ state of benzophenone has been observed to absorb at approximately 570 nm, while the T₁ state absorbs around 530 nm. bgsu.edu The intersystem crossing from S₁ to T₁ is a very efficient process. edinst.com

Nanosecond transient absorption (ns-TA) is well-suited for studying the decay pathways of the triplet state, which can include processes like quenching and triplet-triplet annihilation. edinst.comedinst.com The lifetime of the benzophenone triplet state is on the order of milliseconds and becomes progressively shorter as the temperature increases. edinst.com For benzophenone ketyl radicals, which are formed through hydrogen abstraction by the triplet state, transient absorption peaks have been detected at 350 and 480 nm. acs.orgacs.org

Time-resolved resonance Raman (TR³) spectroscopy provides structural information about short-lived excited states and reaction intermediates. By tuning the probe laser to an electronic absorption band of a transient species, its Raman spectrum can be selectively enhanced.

TR³ studies of benzophenone have provided detailed insights into the structural dynamics of its triplet state and the subsequent photochemical reactions. For instance, in aqueous solutions, benzophenone can undergo hydrogen abstraction to form the diphenyl ketyl radical. nih.govacs.org In the presence of a hydrogen-donor solvent like 2-propanol, the benzophenone triplet state abstracts a hydrogen atom very rapidly (on the order of 10-20 ns) to form the diphenylketyl radical. nih.govresearchgate.net The temporal evolution of the TR³ spectra allows for the monitoring of the formation and decay of these radical species. nih.govresearchgate.net

Photophysical and Photochemical Mechanisms of Uv Absorption and Stabilization

Mechanisms of Ultraviolet Radiation Absorption by 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone

The primary function of this compound is to absorb UV radiation. This process involves the excitation of electrons to higher energy states. The specific molecular structure of benzophenones, particularly the presence of a hydroxyl group ortho to the carbonyl group, is crucial for its UV-absorbing capabilities. nih.govlongchangchemical.com

Upon absorption of UV photons, the molecule undergoes electronic transitions from its ground state (S₀) to an excited singlet state (S₁). The energy absorbed corresponds to the wavelength of the UV light. For benzophenone (B1666685) derivatives, these transitions are typically of the π → π* and n → π* type. researchgate.net The molecule then needs to dissipate this excess energy to return to the ground state without causing chemical reactions that would lead to its degradation or the degradation of the surrounding material.

The primary and most efficient energy dissipation pathway for 2-hydroxybenzophenones is through a process called excited-state intramolecular proton transfer (ESIPT). nih.govfrontiersin.org This process is exceptionally fast and allows for the rapid and safe conversion of the absorbed UV energy into harmless thermal energy. The molecule can undergo thousands of these cycles without being destroyed, which accounts for its high photostability. researchgate.net

The key to the photostability of 2-hydroxybenzophenones lies in the intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. nih.govnih.gov When the molecule is in the excited state after absorbing UV radiation, the proton from the hydroxyl group is transferred to the oxygen of the carbonyl group. longchangchemical.com This creates a transient, lower-energy keto-enol tautomer in an excited state. nih.govfrontiersin.org

This excited keto tautomer then rapidly decays to its ground state through non-radiative processes, releasing the energy as heat. Following this, a reverse proton transfer occurs in the ground state, restoring the original enol form of the molecule. This entire cycle happens on an ultrafast timescale, effectively dissipating the UV energy before it can initiate any harmful photochemical reactions. researchgate.net The efficiency of this process is a major reason for the widespread use of 2-hydroxybenzophenones as UV stabilizers. researchgate.net

Photostabilization Mechanisms in Polymer Systems and Formulations

In practical applications, this compound is incorporated into various materials, most notably polymers, to prevent photodegradation.

Beyond acting as a simple UV screen, 2-hydroxybenzophenones can also protect other components in a formulation through energy transfer mechanisms. If another molecule in the mixture absorbs UV light and enters an excited state, there is a possibility that it will undergo harmful chemical reactions. However, if a 2-hydroxybenzophenone (B104022) molecule is in close proximity, it can accept the excitation energy from the other molecule through a process called quenching. The benzophenone derivative then dissipates this energy safely via its efficient intramolecular proton transfer mechanism. This quenching effect provides an additional layer of protection for the entire formulation.

Degradation Pathways and Photoproduct Formation under Irradiation

While this compound is highly photostable, it can still undergo degradation under prolonged or intense UV irradiation, especially in the presence of other reactive species. The degradation process often involves the generation of highly reactive hydroxyl radicals (•OH). mdpi.comsemanticscholar.org

Studies on similar benzophenone compounds have shown that degradation can proceed through several pathways, including hydroxylation, carboxylation, and cleavage of the aromatic rings. mdpi.com The initial steps often involve the attack of hydroxyl radicals on the benzophenone structure. This can lead to the formation of various hydroxylated and other oxidized byproducts. semanticscholar.orgresearchgate.net For instance, research on the degradation of benzophenone-3 (a structurally similar compound) identified hydroxylated derivatives as major transformation products. researchgate.netiaea.org Ultimately, complete mineralization to carbon dioxide and water can occur under certain advanced oxidation processes. mdpi.com

Identification of Degradation Products

The photodegradation of benzophenone derivatives via advanced oxidation processes (AOPs) results in a variety of degradation products through hydroxylation, carboxylation, and ring cleavage. mdpi.com Studies on related benzophenones, such as BP-1, BP-2, BP-3, and 4,4′-dihydroxy-benzophenone (HBP), provide insight into the likely transformation products of this compound.

During the UV/Fenton process, the degradation of BP-1 was found to yield products including 2,2',4-trihydroxybenzophenone (B1594374) and 2,2',4,4'-tetrahydroxybenzophenone (B1218759) through hydroxylation. nih.gov Further degradation leads to ring cleavage, producing smaller molecules like benzaldehyde, resorcinol, phenols, and eventually short-chain carboxylic acids such as acetic and formic acid. nih.gov Similarly, the degradation of HBP in a UV/H2O2 process was shown to generate hydroxylated intermediates (mono-, di-, and tri-hydroxylated products) before the aromatic ring is cleaved. mdpi.com The subsequent cleavage of the aromatic rings produces various small-molecule organic acids. mdpi.com

A summary of identified degradation products from related benzophenone compounds is presented below.

| Precursor Compound | Degradation Process | Identified Degradation Products |

| Benzophenone (BP) | UV/H2O2 | Mono-, di-, and tri-hydroxylated BPs, Glycolic acid, Oxalic acid, Malonic acid, 2-Butenedioic acid, Tartronic acid, Malic acid mdpi.com |

| Benzophenone-1 (BP-1) | UV/Fenton | 2,2',4-trihydroxybenzophenone, 2,2',4,4'-tetrahydroxybenzophenone, Benzaldehyde, Resorcinol, Phenol, Acetic acid, Formic acid nih.gov |

| Benzophenone-2 (BP-2) | UV/Fenton | Benzaldehyde, Resorcinol, 1,2,3-benzenetriol, Phenol, Acetic acid, Formic acid nih.gov |

| Benzophenone-3 (BP-3) | Reaction with •OH | Benzoic acid, Benzaldehyde nih.gov |

| 4,4′-dihydroxy-benzophenone (HBP) | UV/H2O2 | Mono-hydroxylated HBP (HBP-OH), Glycolic acid, Oxalic acid, Malonic acid, 2-Butenedioic acid, Butanedioic acid, Tartronic acid mdpi.com |

Role of Hydroxyl Radicals in Oxidative Degradation Processes

Hydroxyl radicals (•OH) are highly reactive oxygen species and are the primary drivers of degradation for benzophenone-type compounds in many AOPs, such as UV/H2O2 and the Fenton process. nih.govnih.govnih.gov These radicals are powerful, non-selective oxidizing agents that can initiate the breakdown of robust organic molecules. researchgate.net

In UV-based AOPs, hydroxyl radicals are typically generated through the photolytic cleavage of a precursor like hydrogen peroxide (H2O2). For instance, the UV/H2O2 process produces two •OH radicals from the photolysis of one H2O2 molecule. nih.gov In the Fenton process, •OH radicals are formed from the reaction between Fe²⁺ ions and H2O2. nih.gov

Once generated, the degradation process is initiated by the electrophilic attack of hydroxyl radicals on the benzophenone molecule. mdpi.commdpi.com This can occur through several pathways:

Hydroxylation: The •OH radical adds to the aromatic rings, forming hydroxylated derivatives. mdpi.comnih.gov This is often the initial and a crucial step in the degradation pathway.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the molecule, creating an organic radical that can undergo further reactions. mdpi.com

Electron Transfer: An electron can be transferred from the benzophenone molecule to the hydroxyl radical. mdpi.com

These initial reactions lead to the formation of various intermediates, which are themselves susceptible to further attack by hydroxyl radicals. ccu.edu.tw This cascade of reactions ultimately results in the cleavage of the aromatic rings and the mineralization of the original compound into carbon dioxide, water, and inorganic ions. mdpi.com The presence of hydroxyl radicals significantly accelerates the degradation of benzophenones compared to direct photolysis alone, where the compounds often show higher stability. tandfonline.com

Kinetic Studies of Photodegradation

The photodegradation of benzophenone derivatives in AOPs is often described using a pseudo-first-order kinetic model. mdpi.comtandfonline.com This model is frequently applied to photocatalytic degradation processes, especially when the pollutant is present at low concentrations. researchgate.net The pseudo-first-order model implies that the rate of degradation is directly proportional to the concentration of the benzophenone compound at any given time.

Studies on various benzophenones have confirmed this kinetic behavior. For example, the degradation of both benzophenone (BP) and 4,4′-dihydroxy-benzophenone (HBP) by the UV/H2O2 process was found to follow pseudo-first-order kinetics. mdpi.com Similarly, the decomposition of benzophenone-4 (BP-4) in a UV/persulfate system was also effectively modeled by pseudo-first-order kinetics. tandfonline.comresearchgate.net

The observed pseudo-first-order rate constant (k_obs) is influenced by several experimental parameters, including:

Initial Contaminant Concentration: Higher initial concentrations of the benzophenone can lead to a decrease in the degradation rate constant. mdpi.comnih.gov

Oxidant Dose: Increasing the concentration of the oxidant (e.g., H2O2 or persulfate) generally enhances the degradation rate. tandfonline.comnih.gov

UV Light Intensity: A higher UV intensity typically results in a faster degradation rate. mdpi.comnih.gov

Solution pH: The pH of the medium can significantly affect the degradation rate, often due to changes in the speciation of the target compound or the efficiency of radical generation. tandfonline.com

The adherence to pseudo-first-order kinetics provides a valuable framework for predicting the environmental fate of these compounds and for optimizing the operational parameters of water treatment technologies designed for their removal. researchgate.net

Applications in Advanced Materials and Polymer Science

Integration as Ultraviolet Stabilizers in Polymeric Materials

The incorporation of 2-hydroxy-4-(2-hydroxyethoxy)benzophenone and its related structures into polymeric materials is a widely adopted strategy to enhance their environmental stability and lifespan. everlight-uva.com Exposure to sunlight, specifically UV radiation in the 290-400 nm range, can cause significant damage to polymers, leading to discoloration, embrittlement, and a general loss of mechanical integrity. google.com Benzophenone-based UV absorbers are effective in protecting a wide array of polymers, including polyolefins (polyethylene, polypropylene), polystyrene, polyvinyl chloride (PVC), and polycarbonates. partinchem.comsarex.com

The addition of benzophenone (B1666685) stabilizers significantly enhances the photostability and, consequently, the durability of polymers. These additives are crucial for materials used in outdoor applications or those exposed to artificial light sources containing UV components. By absorbing UV radiation, they prevent the formation of free radicals that initiate chain reactions leading to polymer degradation. schem.net This protection helps maintain the polymer's essential physical properties, such as strength, flexibility, and impact resistance, over extended periods. everlight-uva.com

For instance, studies on the stabilization of polystyrene have demonstrated the efficacy of benzophenone derivatives. The inclusion of these stabilizers can dramatically extend the service life of the material by preventing the photocatalyzed changes that lead to mechanical failure. google.com Research has quantified this protective effect by comparing the physical properties of stabilized and unstabilized polymers after prolonged UV exposure.

Below is a data table illustrating the performance of a benzophenone-based stabilizer in enhancing the oxidation stability of polyethylene (B3416737), measured by the time until the material becomes brittle.

Table 1: Effect of Benzophenone Stabilizer on Polyethylene Oxidation Stability

| Stabilizer System | Concentration (wt%) | Hours to Embrittlement |

|---|---|---|

| Control (Unstabilized) | 0% | 24 |

| 4-benzoyl-6-(2-hydroxy-3-t-butyl-5-methylbenzyl)resorcinol | 0.025% | 536 |

| Commercial Standard Antioxidant | 0.025% | 205 |

A primary visual indicator of UV-induced polymer degradation is yellowing. google.com This discoloration arises from the formation of chromophoric groups within the polymer structure as a result of photo-oxidation. This compound is highly effective at mitigating this effect. By absorbing the UV radiation before it can interact with the polymer matrix, the stabilizer prevents these chemical changes, preserving the material's original color and transparency. partinchem.comeverlight-uva.com

The effectiveness in preventing discoloration has been quantitatively assessed using metrics like the Yellowness Index. For example, tests on polystyrene samples exposed to UV radiation show a significant reduction in yellowing when a benzophenone stabilizer is incorporated. google.com This is particularly critical for applications where aesthetics are important, such as in clear films, coatings, and consumer product casings. google.com However, it is noted that interactions between benzophenone UV absorbers and residual metal ions (e.g., from catalysts) in the polymer can sometimes lead to an initial yellowing effect. 4spe.org

The following table presents data from a study on polystyrene, showing the change in the Yellowness Factor after UV exposure.

Table 2: Mitigation of Yellowing in Polystyrene by a Benzophenone Stabilizer

| Stabilizer | Concentration (wt%) | Yellowness Factor (after 100 hrs UV exposure) |

|---|---|---|

| Control (None) | 0% | 5.2 |

| 4-benzoyl-6-(3-hydroxy-3-t-butyl-5-methylbenzyl)resorcinol | 0.1% | 0.1 |

Role in Novel UV-Curable Systems and Composites

In the realm of UV-curable systems, such as coatings, inks, and adhesives, benzophenone derivatives can play a dual role. While their primary application is often UV stabilization, they can also function as Type II photoinitiators. researchgate.netjlu.edu.cnglobethesis.com A photoinitiator is a compound that, upon absorbing light, generates reactive species (like free radicals) that initiate a polymerization reaction, leading to the rapid curing or hardening of the formulation. researchgate.net

When used as a photoinitiator, 2-hydroxybenzophenone (B104022) and its derivatives typically require a co-initiator, such as a tertiary amine, to generate the polymerizing radicals efficiently. nih.govresearchgate.net The benzophenone absorbs UV light and enters an excited state, which then abstracts a hydrogen atom from the co-initiator, creating the radicals that start the curing process. nih.gov However, the use of benzophenone-based UV absorbers in light-curing systems requires careful formulation, as they can sometimes act as photosensitizers, potentially leading to undesirable side reactions or interfering with the curing process initiated by other photoinitiators. longchangchemical.com

The development of polymeric and macromolecular photoinitiators based on the benzophenone structure is an active area of research. researchgate.netglobethesis.com These larger molecules offer advantages such as reduced migration from the cured material, which is a significant benefit for applications like food packaging and biomedical devices. globethesis.com

Development of Functionalized Materials Utilizing this compound Derivatives

To overcome issues like migration and extraction of the UV stabilizer from the polymer matrix over time, researchers have focused on creating functionalized derivatives of 2-hydroxybenzophenones that can be chemically bonded to the polymer backbone. partinchem.comresearchgate.net This approach ensures permanent UV protection for the lifetime of the material.

One common strategy involves modifying the benzophenone molecule with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) moiety. polysciences.comspecialchem.com For example, 4-Methacryloxy-2-hydroxybenzophenone is a UV-absorbing monomer that can be copolymerized with other monomers like methyl methacrylate to integrate the UV-protective function directly into the polymer chain. specialchem.com This creates a more durable and weather-resistant material suitable for coatings, adhesives, and resins. polysciences.com

Another approach involves synthesizing polyester-type UV absorbers. For instance, reacting an epoxy-functionalized derivative like 2-hydroxy-4-(2,3-epoxypropoxy)benzophenone with anhydrides (e.g., phthalic anhydride) creates a polymeric UV absorber. researchgate.net These polymeric stabilizers have shown effectiveness in photostabilizing materials and offer reduced extractability compared to their small-molecule counterparts, making them particularly useful for applications requiring high durability, such as protecting polypropylene. researchgate.net

The synthesis of these derivatives allows for the creation of advanced functional materials with built-in, long-lasting protection against UV degradation. kyoto-u.ac.jp

Environmental Distribution, Fate, and Ecotoxicological Implications

Occurrence and Detection in Various Environmental Compartments

The entry of benzophenone (B1666685) UV filters into the environment is primarily linked to human activities. These compounds can be introduced directly into recreational waters during swimming and bathing, or indirectly through the discharge of treated and untreated wastewater.

Benzophenone-type UV filters are frequently detected in a variety of aquatic environments, ranging from ng/L to µg/L concentrations. While specific monitoring data for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone are not widely available, studies on other benzophenones, such as oxybenzone (B1678072) (BP-3), sulisobenzone (B1217978) (BP-4), and benzophenone-1 (BP-1), confirm their presence in river water, seawater, and wastewater effluents. For instance, total benzophenone concentrations have been found to vary from 19–230.8 ng L–1 in the overlying bulk water of urban watersheds. acs.org The presence of these compounds in wastewater is a significant indicator of their release from domestic and industrial sources. acs.org Given its use in consumer products, it is highly probable that this compound is also present in these aquatic systems, although comprehensive monitoring is needed for confirmation.

Environmental Fate and Transformation Pathways

Once released into the environment, the fate of benzophenone compounds is governed by a combination of physical, chemical, and biological processes. Their persistence and potential for accumulation are key factors in determining their environmental risk.

Benzophenone-type UV filters are designed to absorb UV radiation, a property that also makes them susceptible to photodegradation in the environment. However, their stability can be quite high. For example, some studies have shown that direct photolysis of certain benzophenones is a slow process. iaea.org The presence of dissolved organic matter in natural waters can enhance photodegradation through indirect mechanisms, involving the formation of reactive oxygen species. iaea.org One study reported a photodegradation half-life of 140 hours for dioxybenzone (B1663609) (referred to as BP-8 in the study). researchgate.net Other research has indicated that the 24-hour averaged half-lives of compounds like oxybenzone and sulisobenzone near the water surface can be a few days, but this can extend to years when extrapolated to the entire water column. iaea.orgnih.gov Furthermore, studies on the photodegradation of co-existing pollutants have shown that benzophenones can influence these processes, indicating complex interactions in sunlit waters. mdpi.comresearchgate.net

Benzophenones are characterized as lipophilic molecules, which gives them a tendency to accumulate in the fatty tissues of organisms. nih.gov This bioaccumulation potential is a significant concern, as it can lead to the transfer and magnification of these compounds through the food web. nih.gov Structurally, benzophenones are comparable to persistent organic pollutants. nih.gov Their continuous release into the environment from consumer products contributes to their pseudo-persistence, meaning that despite undergoing degradation, their concentrations are maintained by a constant influx. researchgate.net The tendency of these compounds to sorb to suspended solids and sediments can also contribute to their persistence in aquatic systems. acs.org

Ecotoxicological Research on Benzophenone-Type Compounds

The presence of benzophenone-type compounds in aquatic environments has raised concerns about their potential adverse effects on non-target organisms. A growing body of research has focused on understanding the ecotoxicological implications of these UV filters.

Effects on Algae:

Algae, as primary producers, form the base of most aquatic food webs, and any toxic effects on them can have cascading consequences for the entire ecosystem. Studies have shown that benzophenone-type UV filters can inhibit the growth of various microalgae species. nih.govresearchgate.net For example, exposure to benzophenone-1 (BP-1) and benzophenone-3 (BP-3) has been shown to negatively affect cell growth and the production of photosynthetic pigments in the green alga Chlamydomonas reinhardtii. nih.gov The toxicity can vary between different algal species, with some being more sensitive than others. docksci.com Biodegradation of these compounds by microalgae has also been observed, suggesting that algae play a role in the environmental fate of benzophenones. nih.govresearchgate.net

Interactive Data Table: Ecotoxicological Effects of Benzophenones on Algae

| Benzophenone Compound | Algal Species | Observed Effect | Reference |

| Benzophenone-1 (BP-1) | Chlamydomonas reinhardtii | Growth inhibition | nih.gov |

| Benzophenone-3 (BP-3) | Chlamydomonas reinhardtii | Growth inhibition, reduction in photosynthetic pigments | nih.govdocksci.com |

| Benzophenone-3 (BP-3) | Scenedesmus obliquus | High environmental risk, induced biodegradation | nih.govresearchgate.net |

| Benzophenone-3 (BP-3) | Microcystis aeruginosa | Moderate effect on specific growth rate | docksci.com |

Effects on Corals:

Coral reefs are particularly vulnerable to chemical pollution. Research has demonstrated that several benzophenone derivatives are toxic to corals, even at low concentrations. noaa.gov One of the most studied compounds, oxybenzone (BP-3), has been shown to cause a range of detrimental effects on coral planulae (larvae), including DNA damage, deformities, and increased susceptibility to bleaching. noaa.govicriforum.org Another compound, benzophenone-2 (BP-2), has also been found to be highly toxic to juvenile corals, causing rapid mortality and bleaching. noaa.gov These effects are particularly concerning given that these compounds can enter coral reef ecosystems directly from swimmers and through wastewater discharges. The phototoxic nature of some benzophenones means their adverse effects can be exacerbated in the presence of sunlight. icriforum.org

Interactive Data Table: Ecotoxicological Effects of Benzophenones on Corals

| Benzophenone Compound | Coral Species/Life Stage | Observed Effect | Reference |

| Oxybenzone (BP-3) | Coral Planulae | Increased susceptibility to bleaching, DNA damage, abnormal skeleton growth, deformities | noaa.govicriforum.org |

| Benzophenone-2 (BP-2) | Juvenile Corals | High toxicity, rapid mortality, bleaching, potential for DNA damage | noaa.gov |

| Oxybenzone (BP-3) | Various Hard Corals | Bleaching of fragments and cells | icriforum.org |

| Oxybenzone (BP-3) | Symbiotic Zooxanthellae | Induction of lytic viral cycle | icriforum.org |

Endocrine Disruption Potential of Related Benzophenones

A significant ecotoxicological concern associated with benzophenone-type UV filters is their potential to act as endocrine-disrupting chemicals (EDCs). researchgate.net EDCs are exogenous substances that can interfere with the endocrine systems of organisms, leading to adverse health effects in an organism or its progeny. oup.comresearchgate.net Numerous in vitro and in vivo studies have demonstrated the endocrine-disrupting capabilities of various benzophenone derivatives, particularly in aquatic wildlife. nih.gov

Oxybenzone (Benzophenone-3): As the most studied benzophenone, oxybenzone (BP-3) is a recognized endocrine disruptor. researchgate.net It has been shown to exert estrogenic effects in some in vitro test systems and has also displayed antagonism of both estrogen and androgen receptors. oup.com In fish, exposure to BP-3 has yielded varied but significant results. Studies on Japanese medaka (Oryzias latipes) showed that exposure to BP-3 at concentrations as low as 26 μg/L resulted in significantly reduced egg production. nih.gov The same study noted that BP-3 exposure led to increased plasma testosterone (B1683101) concentrations in males and decreased 17β-estradiol to testosterone ratios in both sexes, indicating a disruption of the steroidogenic pathway. nih.gov Furthermore, research on zebrafish (Danio rerio) demonstrated that BP-3 exposure caused a dose-dependent skewing of the sex ratio towards females and adversely affected gonad maturation. nih.gov

Dioxybenzone (Benzophenone-8): While comprehensive in vivo environmental studies on dioxybenzone are limited, recent research has begun to elucidate its specific endocrine-disrupting properties. spflist.comdrugbank.com One study found that dioxybenzone exhibits an estrogenic disrupting effect, which is enhanced through metabolic activation. researchgate.net In vitro experiments showed that dioxybenzone and its metabolites can trigger transcriptome disturbances associated with abnormal steroid hormone response. researchgate.net Another in vitro study using a rat uterine cytosolic estrogen receptor competitive binding assay did not find dioxybenzone to be an estrogen receptor binder, highlighting the complexity and need for further research into its specific mechanisms of action. drugbank.com Given its structural similarity to oxybenzone, it is often presumed to share concerning properties like endocrine activity and environmental persistence. spflist.com

Other Benzophenone Derivatives: Research has shown that other benzophenones and their metabolites also possess endocrine-disrupting potential. Benzophenone-1 (BP-1), a metabolite of BP-3, has been shown to be a more potent estrogen agonist than its parent compound. nih.govdtu.dk Benzophenone-2 has also been associated with endocrine effects. nih.gov The biotransformation of benzophenones is a critical factor, as their degradation can result in by-products with equal or even greater endocrine activity than the original compound. researchgate.netnih.gov For example, primary biodegradation of some benzophenones can lead to hydroxylated by-products that exhibit increased endocrine activity. researchgate.net

The table below summarizes key findings on the endocrine-disrupting potential of several benzophenone compounds from various research studies.

| Compound | Organism | Observed Effect | Effective Concentration |

|---|---|---|---|

| Oxybenzone (BP-3) | Zebrafish (Danio rerio) | Skewed sex ratio toward females, affected gonad maturation. nih.gov | 388 µg/L (LOEC) |

| Oxybenzone (BP-3) | Japanese medaka (Oryzias latipes) | Induced vitellogenin synthesis in males. oup.com | 90 µg/L |

| Oxybenzone (BP-3) | Japanese medaka (Oryzias latipes) | Reduced daily average egg reproduction. nih.gov | 26 µg/L |

| Oxybenzone (BP-3) | Japanese medaka (Oryzias latipes) | Altered sex hormone levels (increased testosterone in males, decreased E2/T ratio). nih.gov | 4.7 - 90 µg/L |

| Dioxybenzone (BP-8) | Human endometrial stromal cells (in vitro) | Exhibited estrogenic disrupting effect by increasing mRNA expressions of growth factors. medchemexpress.com | 0.1-1 µM |

| Dioxybenzone (BP-8) & Metabolites | In vitro / In silico | Triggered transcriptome perturbation associated with abnormal steroid hormone response. researchgate.net | Not Applicable |

| Benzophenone-1 (BP-1) | In vitro / Fish | Considered a more potent estrogen agonist than its parent compound, BP-3. nih.gov | Not Applicable |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study benzophenone (B1666685) derivatives to predict their molecular properties.

DFT calculations are instrumental in predicting the electronic structure of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic and optical properties. A smaller energy gap generally correlates with easier electronic excitation and a shift in absorption towards longer wavelengths.

For benzophenone derivatives, the electronic transitions are typically of π → π* and n → π* character. The 2-hydroxy group and the substituent at the 4-position, in this case, the 2-hydroxyethoxy group, significantly influence the electronic distribution and thus the absorption spectrum. Computational studies on similar benzophenones, like oxybenzone (B1678072), have shown that the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen plays a critical role in the photostability of these compounds. researchgate.net DFT calculations can model this hydrogen bond and predict its effect on the UV absorption spectrum.

Theoretical calculations on related benzophenone derivatives have been performed to understand their electronic properties. For instance, in a study on 2-methylxanthen-9-one, which shares structural similarities, the HOMO and LUMO energies were calculated to be -6.275 eV and -1.880 eV, respectively, resulting in an energy gap of 4.395 eV. nih.gov Such calculations help in explaining the charge transfer interactions within the molecule. nih.gov

Table 1: Representative Theoretical Electronic Properties of a Benzophenone Derivative

| Parameter | Value | Significance |

| HOMO Energy | -6.275 eV | Energy of the highest occupied molecular orbital, related to the electron-donating ability. |

| LUMO Energy | -1.880 eV | Energy of the lowest unoccupied molecular orbital, related to the electron-accepting ability. |

| Energy Gap (ΔE) | 4.395 eV | Difference between LUMO and HOMO energies, influences spectroscopic properties. |

Note: The data presented is for a related benzophenone derivative, 2-methylxanthen-9-one, and is illustrative of the types of parameters obtained from DFT calculations. nih.gov

One of the most significant contributions of computational chemistry to the understanding of 2-hydroxybenzophenones is the elucidation of their photoprotective mechanism. Upon absorption of UV radiation, these molecules undergo an excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net In this process, the proton from the 2-hydroxy group is transferred to the carbonyl oxygen. This tautomerization provides an efficient non-radiative decay pathway for the excited state, allowing the molecule to dissipate the absorbed UV energy as heat and return to its ground state without undergoing photodegradation.

Nonadiabatic dynamics simulations on oxybenzone have detailed this process, showing that the ESIPT and subsequent internal conversion to the ground state occur on an ultrafast timescale of femtoseconds to picoseconds. nih.govresearchgate.net These simulations identified two primary deactivation pathways for the initially populated excited state: a diabatic ESIPT process and an internal conversion to a dark state. nih.gov DFT and time-dependent DFT (TD-DFT) calculations are crucial for mapping the potential energy surfaces of the ground and excited states, which govern these photophysical processes. researchgate.net

Molecular Modeling for Structure-Property Relationships

Molecular modeling encompasses a broader range of computational techniques used to represent and simulate molecular structures and their properties.

The photophysical performance of a UV absorber like this compound is directly linked to its molecular structure. The benzophenone core is the primary chromophore responsible for UV absorption. The substituents on the phenyl rings modulate the absorption spectrum and other properties.

The 2-hydroxy group is essential for the ESIPT mechanism, which confers photostability. The 4-(2-hydroxyethoxy) group, being an electron-donating group, tends to cause a bathochromic (red) shift in the UV absorption spectrum, extending the protection into the UVA range. Molecular modeling studies can systematically vary substituents on the benzophenone scaffold to predict their impact on the absorption maxima (λmax) and the efficiency of the energy dissipation pathways.

Computational methods are increasingly used to predict the environmental fate and potential biological interactions of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or environmental fate. bohrium.comnih.gov

For benzophenone derivatives, QSAR studies have been conducted to understand their interactions with biological targets. For instance, 3D-QSAR and docking studies have been used to investigate the inhibition of enzymes like 17β-hydroxysteroid dehydrogenase 1 by various benzophenones. bohrium.comnih.govscilit.comresearchgate.net Such studies reveal that the presence and position of hydroxyl groups are critical for biological activity. bohrium.com Docking analyses can predict the binding mode of this compound to specific proteins, identifying key interactions such as hydrogen bonds. bohrium.comnih.gov

Furthermore, computational tools can predict the environmental fate of chemicals, including their biodegradability and toxicity. nih.gov By inputting the chemical structure, these models can provide an initial assessment of the environmental risks associated with the compound.

In Silico Approaches for Derivative Design and Optimization

In silico methods play a crucial role in the rational design and optimization of new molecules with improved properties. Starting with the structure of this compound, computational chemists can design a library of virtual derivatives by modifying the substituents.

These derivatives can then be screened in silico for desired properties. For example, TD-DFT calculations can predict the UV-Vis spectra of the new compounds, allowing for the selection of candidates with broader or stronger UV absorption. Similarly, QSAR and docking studies can be used to predict the biological activity and potential toxicity of the designed derivatives, helping to prioritize compounds with a higher likelihood of being both effective and safe. This computational pre-screening significantly reduces the time and cost associated with the experimental synthesis and testing of new compounds. For example, in silico screening of derivatives of a related compound, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl) methyleneamino]benzoate, was used to identify substitutions that could enhance its nonlinear optical properties. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Low-Migration and Environmentally Benign Derivatives

A significant drawback of traditional, low molecular weight UV absorbers is their tendency to migrate out of the polymer matrix over time. arkat-usa.org This leaching process not only diminishes the long-term UV protection of the material but also leads to potential environmental contamination and human exposure. researchgate.netresearchgate.net Consequently, a primary research focus is the development of derivatives with reduced mobility.

The most effective strategy to prevent migration is to chemically bind the UV absorber into the polymer backbone. arkat-usa.org This is achieved by creating polymerizable derivatives of 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone. By introducing a reactive functional group, such as a methacrylate (B99206) or an epoxy group, the molecule can act as a comonomer during polymerization, becoming a permanent part of the polymer chain. arkat-usa.orgresearchgate.net This covalent bonding effectively eliminates migration, ensuring lasting photostability. arkat-usa.org

For example, a polymerizable UV stabilizer, 2-hydroxy-4-(3-methacryloxy-2-hydroxylpropoxy) benzophenone (B1666685) (BPMA), was synthesized from 2,4-dihydroxybenzophenone (B1670367) and glycidyl (B131873) methacrylate. researchgate.net Similarly, reacting the epoxy-functionalized UV absorber 2-hydroxy-4(2,3-epoxypropoxy)-benzophenone with various anhydrides creates polyester-type UV absorbers. researchgate.net This approach is being explored to enhance the durability of a wide range of polymers, including polyesters and polypropylenes. arkat-usa.orgresearchgate.net

Beyond reducing migration, there is a growing demand for environmentally benign UV absorbers. rsc.org Concerns over the persistence and potential endocrine-disrupting effects of some benzophenone derivatives in aquatic ecosystems are driving research into more sustainable alternatives. researchgate.netspflist.comresearchgate.net Future research will likely focus on designing derivatives with enhanced biodegradability or those derived from renewable feedstocks, minimizing their environmental footprint.

| Strategy | Description | Example Reactive Monomers/Reagents | Resulting Derivative Type |

|---|---|---|---|

| Copolymerization | The UV absorber is modified with a polymerizable group (e.g., a double bond) and incorporated into the polymer chain during synthesis. arkat-usa.org | Glycidyl methacrylate (GMA), N-(hydroxymethyl)acrylamide. researchgate.netkyoto-u.ac.jp | Methacrylate-functionalized benzophenones. |

| Grafting | The UV absorber is chemically bonded to the surface or backbone of an existing polymer. | Partially brominated polymers reacted with the hydroxyl group of the benzophenone. kyoto-u.ac.jp | Polymer-grafted benzophenones. |

| High Molecular Weight Oligomers | Synthesizing oligomeric or polymeric UV absorbers with inherently low volatility and mobility. researchgate.net | Phthalic anhydride, maleic anhydride. researchgate.net | Polyester-type UV absorbers. |

Exploration of Novel Applications in Interdisciplinary Fields

While primarily used in plastics and coatings, the unique photochemical properties of this compound and its derivatives are paving the way for applications in new, interdisciplinary fields. pubcompare.aipubcompare.ai

Advanced Materials Science : Research is extending beyond conventional plastics to include the photostabilization of other materials. For instance, polyester-type UV absorbers derived from functionalized benzophenones have been studied for their ability to protect wood from photodegradation. researchgate.net There is also interest in their use as color preservers in high-performance paints and varnishes. dormer.com

Biomedical and Pharmaceutical Applications : The need for UV protection is critical in various biomedical contexts. Derivatives of this compound could be incorporated into biomedical devices, packaging for light-sensitive drugs, or even dental composite materials to prevent degradation from UV exposure. dormer.com Its role as a pharmaceutical intermediate is also being explored. pubcompare.ai

Photochemistry and Photonics : The fundamental excited-state intramolecular proton transfer (ESIPT) mechanism that underlies the function of 2-hydroxybenzophenones is of great interest in materials chemistry. frontiersin.org By modifying the benzophenone structure with different electron-donating groups, researchers can create novel fluorophores with tunable, excitation-dependent light emissions. frontiersin.org This opens up possibilities for applications in sensors, imaging agents, and optoelectronic devices.

Advanced Strategies for Synthesis and Process Intensification

The traditional synthesis of 2-hydroxy-4-alkoxybenzophenones often involves multi-step processes with drawbacks such as high costs, use of hazardous solvents, and moderate yields. patsnap.comgoogle.com Current research is heavily focused on developing more efficient, cost-effective, and environmentally friendly synthesis routes, aligning with the principles of green chemistry. rsc.orgjddhs.com

The synthesis typically begins with 2,4-dihydroxybenzophenone, which is then alkylated. kyoto-u.ac.jp Advanced strategies target improvements in both steps:

Greener Synthesis of the Benzophenone Core : Traditional Friedel-Crafts acylation requires stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste. kyoto-u.ac.jp Newer methods aim to reduce this environmental burden. For example, organocatalyst-controlled benzannulation reactions have been developed for the selective synthesis of diverse 2-hydroxybenzophenone (B104022) frameworks in environmentally benign solvents. rsc.org Another approach involves the reaction of benzoic acid and phloroglucinol (B13840) with an Eaton reagent as a catalyst. digitaloceanspaces.com

Improved Alkylation/Ethoxylation Processes : The reaction to add the alkoxy side chain is also a target for optimization. Phase-transfer catalysis has been shown to significantly improve the yield and purity of 2-hydroxy-4-n-octaoxybenzophenones by facilitating the reaction between the water-soluble phenoxide and the oil-soluble alkylating agent. tsijournals.com Other innovative methods include using dialkyl carbonates as alkylating agents in the presence of specific catalysts, which can offer high selectivity. google.com Research also focuses on solvent-free conditions and the use of solid bases to minimize side reactions and simplify product purification. google.com

Process intensification techniques, such as microwave-assisted synthesis and continuous flow processing, offer significant potential to reduce reaction times, conserve energy, and improve yields and purity. jddhs.com

| Method | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Traditional Williamson Ether Synthesis | Alkyl halide (e.g., 1-bromododecane), strong base (e.g., KOH, Na₂CO₃), organic solvent. tsijournals.comprepchem.com | Well-established method. | Often requires harsh conditions, may have low yields, generates salt byproducts. tsijournals.com |

| Phase-Transfer Catalysis | Alkyl halide, base, phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salts). tsijournals.com | Improved yields and purity, milder reaction conditions, can use aqueous/organic biphasic systems. tsijournals.com | Catalyst cost and removal can be a factor. |

| Green Catalysis | Dialkyl carbonates, organocatalysts. rsc.orggoogle.com | Environmentally benign reagents, high selectivity, reduced waste. rsc.org | Catalyst development is ongoing, may require specific reaction conditions. |

| Solvent-Free Synthesis | Solid base (e.g., KOH), neat reactants. google.com | Eliminates hazardous solvents, simplifies workup, reduces pollution. patsnap.comjddhs.com | May require higher temperatures, potential for side reactions if not controlled. google.com |

Integrated Approaches Combining Experimental and Computational Methodologies

To accelerate the design and discovery of next-generation UV absorbers, researchers are increasingly adopting an integrated approach that combines computational modeling with experimental validation. collectionscanada.gc.caresearchgate.net This synergy provides a deeper understanding of the structure-property relationships that govern the photostability and efficiency of this compound and its derivatives.

Computational Chemistry : Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the electronic structure and predict the UV absorption spectra of benzophenone derivatives. researchgate.net These models can elucidate the key photochemical processes, such as the n→π* and π→π* electronic transitions and the ESIPT mechanism, which are crucial for the dissipation of UV energy as harmless heat. collectionscanada.gc.calongchangchemical.com Computational methods allow for the virtual screening of numerous potential derivatives, helping to identify promising candidates with enhanced absorption in specific UV regions or improved photostability before committing to laboratory synthesis.

Experimental Validation : The predictions from computational studies are then verified through advanced experimental techniques.

Spectroscopic Analysis : UV-Visible spectroscopy is used to measure the actual absorption spectrum and molar absorption coefficient of a synthesized compound. researchgate.net Techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the molecular structure. researchgate.net

Photochemical Studies : Time-resolved spectroscopy and laser flash photolysis experiments can probe the excited states of the molecule, providing direct evidence for the mechanistic pathways (like ESIPT) predicted by computational models. researchgate.net These studies also help to assess the photostability of the compound by monitoring its degradation under prolonged UV exposure. nih.govnih.gov

This integrated approach, combining theoretical prediction with empirical evidence, creates a powerful feedback loop for the rational design of novel UV absorbers with tailored properties for specific and demanding applications. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-4-(2-hydroxyethoxy)benzophenone, and how can purity be ensured?

The compound is typically synthesized via Friedel-Crafts acylation, where a hydroxyethoxy-substituted phenol reacts with a benzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purification involves recrystallization from ethanol or acetone to remove unreacted starting materials . Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥98% purity as per industrial standards .

Q. How should researchers characterize this compound spectroscopically?

- IR Spectroscopy : Identify key functional groups, such as the hydroxyl (-OH) stretch (~3200–3600 cm⁻¹) and carbonyl (C=O) stretch (~1650 cm⁻¹) .

- NMR : ¹H NMR will reveal proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, hydroxyethoxy chain protons at δ 3.5–4.5 ppm) .

- X-ray Crystallography : For structural confirmation, single-crystal analysis provides bond lengths and dihedral angles between aromatic rings, critical for understanding UV absorption properties .

Q. What are the solubility and storage guidelines for this compound?

The compound is readily soluble in organic solvents like acetone, ethanol, and DMSO but has limited water solubility. Storage should be in airtight, light-resistant containers at 4°C to prevent photodegradation, as benzophenone derivatives are prone to UV-induced structural changes .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and reduce byproducts?

- Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions.

- Solvent Selection : Use nitrobenzene as a solvent for its high polarity, which enhances reaction efficiency .

- Post-Reaction Workup : Steam distillation removes volatile byproducts, followed by alkaline extraction to isolate the target compound .

Q. What methodologies are used to evaluate its UV absorption efficiency in polymeric matrices?

- Spectrophotometric Analysis : Measure absorbance in the UV range (290–350 nm) to assess efficacy as a UV stabilizer. Compare molar extinction coefficients (ε) with benchmarks like oxybenzone (ε ~24,500 L/mol·cm) .

- Accelerated Aging Tests : Expose polymer films containing the compound to UV light (e.g., QUV testing) and monitor degradation via FTIR or tensile strength measurements .

Q. How can researchers investigate its potential biological activities, such as anti-inflammatory or antifungal effects?

- In Vitro Assays : Use cell culture models (e.g., RAW 264.7 macrophages) to assess anti-inflammatory activity by measuring TNF-α or IL-6 suppression.

- Antifungal Screening : Test against Candida albicans or Aspergillus niger via disk diffusion assays, comparing zones of inhibition to standard antifungals .

Data Contradiction and Stability Analysis

Q. How to resolve discrepancies in reported solubility profiles across studies?

Conflicting solubility data may arise from polymorphic forms or residual solvents. Researchers should:

- Validate Purity : Use TGA (Thermogravimetric Analysis) to detect solvent residues.

- Control Crystallization Conditions : Recrystallize from a standardized solvent (e.g., ethanol) to ensure consistent crystal packing .

Q. What factors influence the compound’s stability under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12). Benzophenones are generally stable in acidic conditions but may hydrolyze in alkaline environments .

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures. For example, derivatives with hydroxyethoxy chains show stability up to 200°C .

Methodological Tables

Table 1 : Key Spectroscopic Data for Characterization

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| IR | -OH (~3200–3600 cm⁻¹), C=O (~1650 cm⁻¹) | |

| ¹H NMR (CDCl₃) | Aromatic protons: δ 6.5–8.0 ppm | |

| X-ray | Dihedral angle: ~57° between aromatic rings |

Table 2 : Comparative UV Absorption Efficiency

| Compound | λₘₐₓ (nm) | ε (L/mol·cm) | Application |

|---|---|---|---|

| This compound | 310 | ~22,000 | Polymer stabilization |

| Oxybenzone | 320 | 24,500 | Sunscreen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.